FGFR4 Reversible-Covalent Engagement: The 2-Formyl Group Confers >1000-Fold Kinase Selectivity Over the Entire FGFR Family
The 2‑formylquinoline scaffold forms a hemithioacetal reversible‑covalent bond with FGFR4 Cys552 that is essential for kinase selectivity. In the J. Med. Chem. 2020 publication, the final clinical candidate Roblitinib (FGF401) exhibited an FGFR4 IC₅₀ of 2.4 nM with >1000‑fold selectivity over FGFR1, FGFR2, and FGFR3 [REFS‑1]. The 2‑formyl group is strictly required for this binding mode; its reduction to an alcohol or oxidation to a carboxylic acid abolishes FGFR4 inhibition [REFS‑1]. Building blocks lacking the 2‑formyl substituent, such as 6‑(Boc‑amino)quinoline (CAS 221070‑93‑5), cannot participate in the hemithioacetal interaction and are therefore chemically incompatible with this mode of action [REFS‑2].
| Evidence Dimension | FGFR4 IC₅₀ and selectivity window vs. FGFR1–3 |
|---|---|
| Target Compound Data | Scaffold enables FGFR4 IC₅₀ = 2.4 nM (Rolitinib); >1000‑fold selectivity over FGFR1–3 [REFS‑1] |
| Comparator Or Baseline | 6‑(Boc‑amino)quinoline (CAS 221070‑93‑5): No FGFR4 inhibition; lacks the 2‑formyl warhead [REFS‑2] |
| Quantified Difference | >1000‑fold selectivity window (target scaffold present vs. absent) |
| Conditions | FGFR4 biochemical HTRF assay; kinome‑wide selectivity panel (Novartis) |
Why This Matters
For research groups replicating or optimizing FGFR4‑selective chemical probes, the 2‑formylquinoline scaffold is the only known chemotype capable of achieving the >1000‑fold selectivity window required for in vivo proof‑of‑concept studies without FGFR1–3‑driven hyperphosphatemia toxicities.
- [1] Fairhurst, R. A.; et al. Discovery of Roblitinib (FGF401) as a Reversible‑Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. J. Med. Chem. 2020, 63 (21), 12529–12560. DOI: 10.1021/acs.jmedchem.0c01019. View Source
